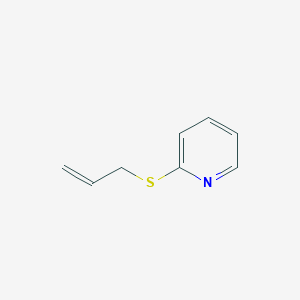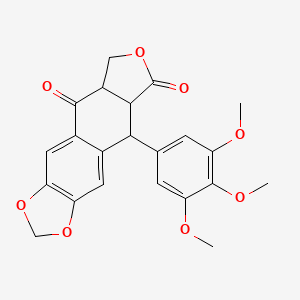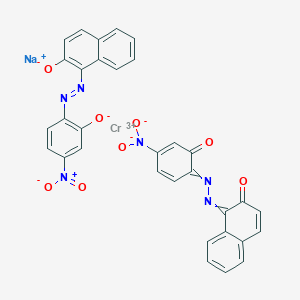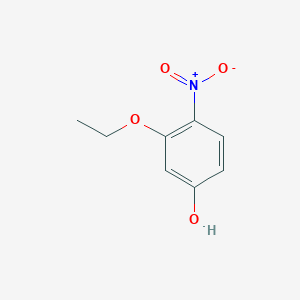
2-(Prop-2-en-1-ylsulfanyl)pyridine
Overview
Description
“2-(Prop-2-en-1-ylsulfanyl)pyridine” is a chemical compound with the molecular formula C8H9NS. It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the alkylation of 2-sulfanylpyridine-3-carboxylic acid with 3-bromo-1-propyne leads to the formation of 2-(prop-2-yn-1-ylsulfanyl)-pyridine-3-carboxylic acid .Chemical Reactions Analysis
In a study, it was found that 2-(prop-2-yn-1-ylsulfanyl)-pyridine-3-carboxylic acid and prop-2-yn-1-yl 2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carboxylate react with bromine and iodine to form 2,3-dihydro[1,3]thiazolo[3,2-a]pyridinium systems .Scientific Research Applications
Synthesis and Functionalization
- A study by Potapov et al. (2018) developed regio- and stereoselective methods for synthesizing functionalized vinyl sulfides based on pyridine-2-thiol and propynoic acid and its derivatives, demonstrating the potential of 2-(prop-2-en-1-ylsulfanyl)pyridine in organic synthesis (Potapov et al., 2018).
Halocyclization Reactions
- Kalita et al. (2019) investigated the alkylation of 2-sulfanylpyridine-3-carboxylic acid, leading to derivatives of 2-(prop-2-yn-1-ylsulfanyl)pyridine, which engage in halocyclization reactions to form various pyridinium systems. This highlights its utility in creating diverse chemical structures (Kalita et al., 2019).
Structural and Supramolecular Chemistry
- Arman et al. (2010) described the structure of a 4-(pyridin-4-ylsulfanyl)pyridine molecule in a supramolecular chain, indicating its role in structural chemistry and potential for forming complex molecular assemblies (Arman et al., 2010).
Photoluminescence and Material Science
- Li and Yong (2019) synthesized positional isomers of pyridin-2-yl prop-2-en-1-one derivatives, demonstrating their applications in material science through their variable phosphorescent colors and responses to external stimuli (Li & Yong, 2019).
Pharmaceutical and Biological Applications
- Mahyavanshi et al. (2017) synthesized a series of compounds related to 2-(prop-2-en-1-ylsulfanyl)pyridine, evaluating their antimicrobial activities. This suggests potential pharmaceutical applications (Mahyavanshi et al., 2017).
Experimental and Theoretical Chemistry
- Studies like that by Klyba et al. (2019) on the mass spectra of compounds related to 2-(prop-2-en-1-ylsulfanyl)pyridine contribute to a deeper understanding of their chemical behavior and potential applications in analytical chemistry (Klyba et al., 2019).
Safety and Hazards
Future Directions
Research on pyridine derivatives is ongoing due to their wide range of applications in different areas including biology, natural compounds, dyes, and fluorescent materials . Future research may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-prop-2-enylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-2-7-10-8-5-3-4-6-9-8/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJRMAHIZBHNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295271 | |
| Record name | 2-(prop-2-en-1-ylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Prop-2-en-1-ylsulfanyl)pyridine | |
CAS RN |
65063-38-9 | |
| Record name | NSC100905 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(prop-2-en-1-ylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![3-[4-(2-Methylpropyl)phenyl]butan-2-one](/img/structure/B3055431.png)